An In-depth Technical Guide to N-(2-Hydroxyethyl)-N-methyl-m-toluidine: Structure, Properties, and Synthesis
An In-depth Technical Guide to N-(2-Hydroxyethyl)-N-methyl-m-toluidine: Structure, Properties, and Synthesis
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of N-(2-Hydroxyethyl)-N-methyl-m-toluidine. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also practical insights into the experimental considerations and applications of this compound and its close structural isomers.
Executive Summary
N-(2-Hydroxyethyl)-N-methyl-m-toluidine is a substituted aromatic amine with potential applications in organic synthesis and materials science. This guide will delve into its structural characteristics, predicted properties, and plausible synthetic routes. It is important to note that while extensive data exists for its structural isomer, N-(2-Hydroxyethyl)-N-methyl-p-toluidine, specific experimental data for the meta-isomer is less prevalent in publicly accessible databases. This guide will therefore leverage data from closely related compounds to provide a robust and well-rounded technical overview.
Chemical Structure and Identification
The fundamental architecture of N-(2-Hydroxyethyl)-N-methyl-m-toluidine consists of a toluidine core, specifically a benzene ring substituted with a methyl group and an amino group at the meta (1,3) positions. The nitrogen atom of the amino group is further substituted with a methyl group and a 2-hydroxyethyl group.
| Identifier | Value |
| IUPAC Name | 2-((3-methylphenyl)(methyl)amino)ethan-1-ol |
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| CAS Number | Not explicitly found; related to isomers. |
The structural arrangement of the substituents on the benzene ring is crucial in determining the molecule's electronic and steric properties, which in turn dictate its reactivity and potential applications.
Figure 1: Chemical structure of N-(2-Hydroxyethyl)-N-methyl-m-toluidine.
Physicochemical Properties and Spectroscopic Data
Predicted Properties:
| Property | Predicted Value/State | Rationale |
| Appearance | Colorless to light yellow liquid or low-melting solid | Based on the appearance of the para-isomer and other N-alkylanilines.[4] |
| Solubility | Soluble in polar organic solvents; sparingly soluble in water | The hydroxyethyl group enhances polarity and hydrogen bonding capability, while the aromatic ring imparts nonpolar character.[4] |
| Boiling Point | Expected to be high, likely >250 °C at atmospheric pressure | Aromatic amines with similar molecular weights have high boiling points. |
| Density | Approximately 1.05 g/mL | In line with the density of the para-isomer. |
Spectroscopic Characterization (Predicted):
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¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons (with splitting patterns characteristic of a 1,3-disubstituted benzene ring), the methyl group on the ring, the N-methyl group, and the two methylene groups of the hydroxyethyl substituent, as well as a broad signal for the hydroxyl proton.
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¹³C NMR: The spectrum would display signals for the aromatic carbons (with unique chemical shifts due to the substitution pattern), the tolyl methyl carbon, the N-methyl carbon, and the two carbons of the hydroxyethyl group.
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IR Spectroscopy: Key vibrational bands would be expected for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C stretches of the aromatic ring, and C-N and C-O stretches.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 165.23, with characteristic fragmentation patterns involving the loss of the hydroxyethyl group or cleavage of the N-C bonds.
Synthesis and Reaction Mechanisms
The synthesis of N-(2-Hydroxyethyl)-N-methyl-m-toluidine can be approached through several established methods for the N-alkylation of anilines. The choice of synthetic route depends on factors such as the availability of starting materials, desired purity, and scalability.
General Synthetic Workflow
The most direct approach involves the sequential N-alkylation of m-toluidine.
Figure 2: General synthetic workflow for N-(2-Hydroxyethyl)-N-methyl-m-toluidine.
Detailed Experimental Protocol (Proposed)
This protocol is based on well-established procedures for the synthesis of analogous compounds.
Step 1: N-methylation of m-Toluidine
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Reaction Setup: To a solution of m-toluidine in a suitable solvent (e.g., methanol, acetonitrile), add a base (e.g., sodium carbonate, potassium carbonate) to neutralize the acid formed during the reaction.
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Addition of Methylating Agent: Slowly add one equivalent of a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture at a controlled temperature (typically 0-25 °C).
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
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Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-methyl-m-toluidine.
Step 2: N-hydroxyethylation of N-methyl-m-toluidine
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Reaction Setup: Dissolve the crude N-methyl-m-toluidine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
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Addition of Reagent: Add a base (e.g., potassium carbonate) followed by the slow addition of 2-chloroethanol. Alternatively, ethylene oxide can be used in the presence of a catalyst.
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Heating: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC.
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Work-up and Purification: After the reaction is complete, cool the mixture, add water, and extract the product with an organic solvent. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure N-(2-Hydroxyethyl)-N-methyl-m-toluidine.
Applications and Field-Proven Insights
While specific applications for the meta-isomer are not extensively documented, its structural analogues have found use in various fields, suggesting potential areas of application.
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Polymer Chemistry: The para-isomer, N-(2-Hydroxyethyl)-N-methyl-p-toluidine, is used as a cure accelerator in the polymerization of unsaturated polyester resins, vinyl esters, and acrylate systems.[3] It facilitates the generation of free radicals from organic peroxide initiators. It is highly probable that the meta-isomer would exhibit similar reactivity and could be employed in related applications.
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Dye and Pigment Synthesis: Substituted anilines are common intermediates in the synthesis of various dyes and pigments.[4] The presence of the reactive hydroxyl group and the tertiary amine functionality makes N-(2-Hydroxyethyl)-N-methyl-m-toluidine a potential building block for the synthesis of novel colorants.
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Pharmaceutical Intermediates: The toluidine scaffold is present in a number of pharmacologically active molecules. The title compound could serve as a versatile intermediate for the synthesis of more complex drug candidates.
Conclusion
N-(2-Hydroxyethyl)-N-methyl-m-toluidine is a valuable chemical entity with a range of potential applications, particularly in polymer chemistry and as a synthetic intermediate. While specific experimental data for this meta-isomer is limited, its properties and reactivity can be reliably inferred from its chemical structure and the known characteristics of its para-isomer and other related compounds. The synthetic protocols outlined in this guide provide a solid foundation for its preparation in a laboratory setting. Further research into the specific properties and applications of this compound is warranted and is likely to uncover novel uses in various scientific and industrial fields.
References
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Green Chemicals Co., Ltd. (n.d.). N-(2-Hydroxyethyl)-N-Methyl-4-Toluidine——CAS NO:2842-44-6. Retrieved from [Link]
Sources
- 1. N-(2-Hydroxyethyl)-N-Methyl-4-ToluidineââCAS NOï¼2842-44-6|2842-44-6-Intermediate Chemicals-Green Chemicals Co., Ltd [greenchem-china.com]
- 2. N-(2-HYDROXYETHYL)-N-METHYL-4-TOLUIDINE | 2842-44-6 [chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. CAS 2842-44-6: N-Methyl-N-(2-hydroxyethyl)-p-toluidine [cymitquimica.com]
